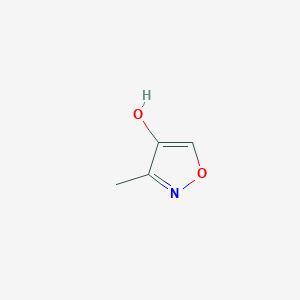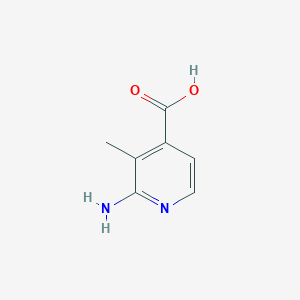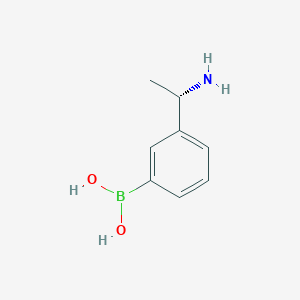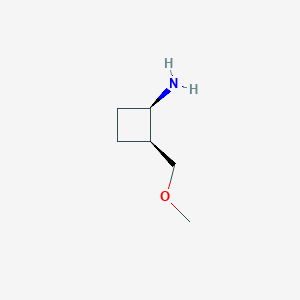![molecular formula C6H9N5 B12957482 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide typically involves a multi-step process. One common synthetic route includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: The intermediate product undergoes hydrazonation to form a hydrazone derivative.
Cyclization: The hydrazone derivative is then cyclized to form the triazole ring.
Reduction: Finally, the compound is reduced to yield the desired product.
The overall yield of this process is approximately 39%, and the final product is characterized using techniques such as 1H NMR and ESI-MS/MS .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another triazole derivative with similar structural features but different biological activities.
2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[1,2,4]triazol-4-ium tetrafluoroborate: A related compound used as a triazolium catalyst.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide is unique due to its specific structural configuration and the presence of the carboximidamide group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H9N5 |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide |
InChI |
InChI=1S/C6H9N5/c7-5(8)6-10-9-4-2-1-3-11(4)6/h1-3H2,(H3,7,8) |
Clé InChI |
OJMDVGZTNHRMIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NN=C(N2C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)

![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)




![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)



